![molecular formula C22H19N3O3 B4921334 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine](/img/structure/B4921334.png)
4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves the binding of the compound to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effects of GABA on neuronal activity. This ultimately leads to the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine include an increase in the inhibitory effects of GABA on neuronal activity, resulting in anxiolytic and sedative effects. Additionally, the compound has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine in lab experiments is its potential use in the treatment of anxiety and sleep disorders. Additionally, its anticonvulsant effects make it a potential candidate for the treatment of epilepsy and other neurological disorders. However, one limitation of using the compound in lab experiments is its potential side effects, which may affect the results of the experiments.
Future Directions
For the study of 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine include further research into its potential use in the treatment of anxiety and sleep disorders, as well as its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further research into the mechanism of action of the compound may lead to the development of new benzodiazepine-based drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves the reaction of 4-nitroaniline with 4-methoxybenzaldehyde in the presence of a catalyst. The resulting intermediate product is then reacted with 2-amino-2-phenyl-1-propanol to yield the final product.
Scientific Research Applications
4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, it has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-18-12-8-16(9-13-18)22-14-21(15-6-10-17(11-7-15)25(26)27)23-19-4-2-3-5-20(19)24-22/h2-13,21,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNOTALFDLDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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